molecular formula C12H11N3OS B140623 Pyrazolo(1,5-a)pyrimidin-7(4H)-one, 4-ethyl-2-(2-thienyl)- CAS No. 149246-67-3

Pyrazolo(1,5-a)pyrimidin-7(4H)-one, 4-ethyl-2-(2-thienyl)-

Cat. No. B140623
M. Wt: 245.3 g/mol
InChI Key: HRRZBYPYLUKEMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazolo(1,5-a)pyrimidin-7(4H)-one, 4-ethyl-2-(2-thienyl)- is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Mechanism Of Action

The exact mechanism of action of Pyrazolo(1,5-a)pyrimidin-7(4H)-one, 4-ethyl-2-(2-thienyl)- is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting various enzymes, including kinases and phosphodiesterases.

Biochemical And Physiological Effects

Pyrazolo(1,5-a)pyrimidin-7(4H)-one, 4-ethyl-2-(2-thienyl)- has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has also been found to exhibit anticancer effects by inducing apoptosis in cancer cells. Moreover, Pyrazolo(1,5-a)pyrimidin-7(4H)-one, 4-ethyl-2-(2-thienyl)- has also been found to exhibit antiviral properties by inhibiting viral replication.

Advantages And Limitations For Lab Experiments

Pyrazolo(1,5-a)pyrimidin-7(4H)-one, 4-ethyl-2-(2-thienyl)- has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its biological activities. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on Pyrazolo(1,5-a)pyrimidin-7(4H)-one, 4-ethyl-2-(2-thienyl)-. One potential direction is the development of more efficient synthesis methods for this compound. In addition, further research is needed to fully understand the mechanism of action of Pyrazolo(1,5-a)pyrimidin-7(4H)-one, 4-ethyl-2-(2-thienyl)-. Moreover, this compound has potential applications in the development of novel therapies for various diseases, including cancer and viral infections. Therefore, further research is needed to explore the full potential of Pyrazolo(1,5-a)pyrimidin-7(4H)-one, 4-ethyl-2-(2-thienyl)- in the field of medicinal chemistry.

Synthesis Methods

Pyrazolo(1,5-a)pyrimidin-7(4H)-one, 4-ethyl-2-(2-thienyl)- can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-ethyl-2-(2-thienyl)hydrazinecarboxamide with ethyl acetoacetate in the presence of acetic acid. The resulting product is then cyclized using phosphorus oxychloride to yield Pyrazolo(1,5-a)pyrimidin-7(4H)-one, 4-ethyl-2-(2-thienyl)-.

Scientific Research Applications

Pyrazolo(1,5-a)pyrimidin-7(4H)-one, 4-ethyl-2-(2-thienyl)- has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. In addition, this compound has also been studied for its potential use as a kinase inhibitor.

properties

CAS RN

149246-67-3

Product Name

Pyrazolo(1,5-a)pyrimidin-7(4H)-one, 4-ethyl-2-(2-thienyl)-

Molecular Formula

C12H11N3OS

Molecular Weight

245.3 g/mol

IUPAC Name

4-ethyl-2-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C12H11N3OS/c1-2-14-6-5-12(16)15-11(14)8-9(13-15)10-4-3-7-17-10/h3-8H,2H2,1H3

InChI Key

HRRZBYPYLUKEMM-UHFFFAOYSA-N

SMILES

CCN1C=CC(=O)N2C1=CC(=N2)C3=CC=CS3

Canonical SMILES

CCN1C=CC(=O)N2C1=CC(=N2)C3=CC=CS3

Other CAS RN

149246-67-3

synonyms

5-ethyl-8-thiophen-2-yl-1,5,9-triazabicyclo[4.3.0]nona-3,6,8-trien-2-o ne

Origin of Product

United States

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